Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate
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Overview
Description
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate is a complex organic compound with a molecular formula of C21H14Cl2N2O2S. This compound is notable for its unique structure, which includes a cyano group, a dichlorophenyl group, and a sulfanyl group attached to a nicotinate backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Backbone: The nicotinate backbone can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Addition of the Sulfanyl Group: The sulfanyl group is typically added through a thiolation reaction, where a thiol group is introduced to the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate can be compared to other similar compounds, such as:
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-methylnicotinate: This compound has a similar structure but with a methyl group instead of a phenyl group, which may alter its chemical and biological properties.
Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-ethylnicotinate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
ethyl 5-cyano-6-(2,4-dichlorophenyl)sulfanyl-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-2-27-21(26)16-10-14(12-24)20(25-19(16)13-6-4-3-5-7-13)28-18-9-8-15(22)11-17(18)23/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCBFQGKDLADPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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